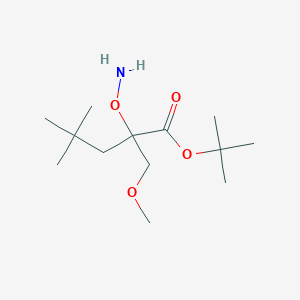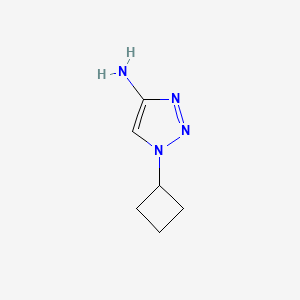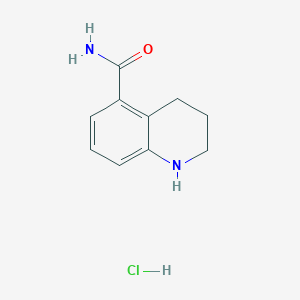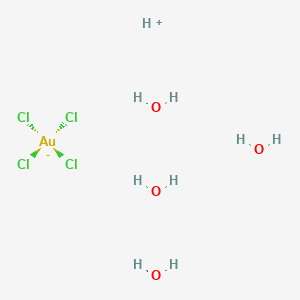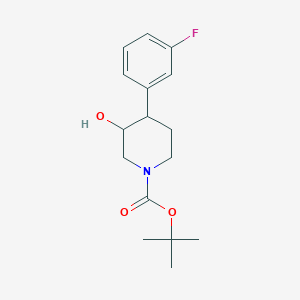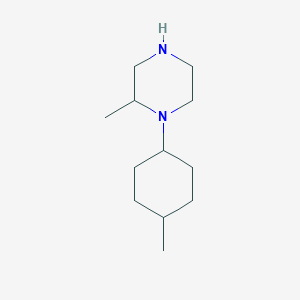
2-Methyl-1-(4-methylcyclohexyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(4-methylcyclohexyl)piperazine is a chemical compound with the molecular formula C₁₂H₂₄N₂ and a molecular weight of 196.33 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(4-methylcyclohexyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also used .
Industrial Production Methods: Industrial production of piperazine derivatives often involves the use of palladium-catalyzed cyclization reactions. These reactions provide an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions . The use of visible-light-promoted decarboxylative annulation protocols between glycine-based diamines and various aldehydes is another method employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-(4-methylcyclohexyl)piperazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include sulfonium salts, palladium catalysts, and iridium-based complexes . The reactions are typically carried out under mild conditions, often involving visible light or aerobic conditions .
Major Products Formed: The major products formed from these reactions include substituted piperazines, arylpiperazines, and piperazinopyrrolidinones .
Scientific Research Applications
2-Methyl-1-(4-methylcyclohexyl)piperazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, piperazine derivatives are employed in the development of pharmaceuticals, including drugs for the treatment of neurological disorders and infections . In the industrial sector, these compounds are used in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of 2-Methyl-1-(4-methylcyclohexyl)piperazine involves its interaction with molecular targets such as GABA receptors . Piperazine derivatives generally act as GABA receptor agonists, which leads to the inhibition of neurotransmitter release and the subsequent reduction of neuronal excitability . This mechanism is particularly useful in the treatment of neurological disorders .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Methyl-1-(4-methylcyclohexyl)piperazine include other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole . These compounds share a common piperazine moiety but differ in their substituents and specific biological activities .
Uniqueness: What sets this compound apart from other piperazine derivatives is its unique combination of a methyl group and a 4-methylcyclohexyl group. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H24N2 |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
2-methyl-1-(4-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C12H24N2/c1-10-3-5-12(6-4-10)14-8-7-13-9-11(14)2/h10-13H,3-9H2,1-2H3 |
InChI Key |
BLMWAAVREUXRLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N2CCNCC2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate](/img/structure/B13179299.png)
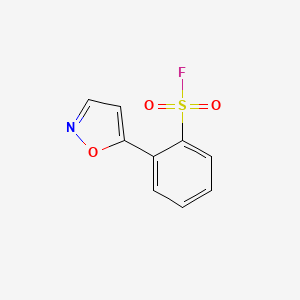
![3-[(3-Aminopropyl)sulfanyl]propanamide](/img/structure/B13179316.png)
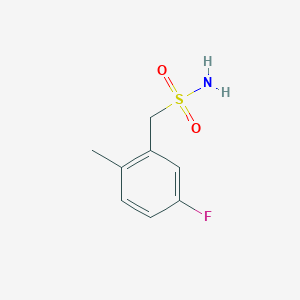



![1-[(Benzyloxy)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13179342.png)
